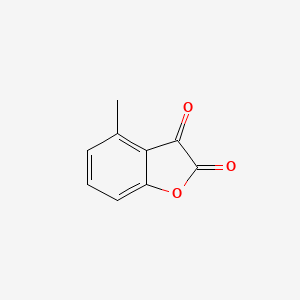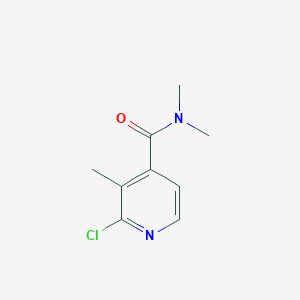
2-Chloro-N,N,3-trimethylisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N,3-trimethylisonicotinamide is an organic compound with the molecular formula C₉H₁₁ClN₂O. It is a derivative of isonicotinamide, characterized by the presence of a chlorine atom and three methyl groups attached to the isonicotinamide core .
Métodos De Preparación
The synthesis of 2-Chloro-N,N,3-trimethylisonicotinamide typically involves the chlorination of N,N,3-trimethylisonicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Chloro-N,N,3-trimethylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
2-Chloro-N,N,3-trimethylisonicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N,3-trimethylisonicotinamide involves its interaction with specific molecular targets. The chlorine atom and the methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
2-Chloro-N,N,3-trimethylisonicotinamide can be compared with other similar compounds, such as:
N,N,3-trimethylisonicotinamide: Lacks the chlorine atom, which may result in different chemical and biological properties.
2-Chloroisonicotinamide: Lacks the methyl groups, which can affect its reactivity and interactions.
N,N-dimethylisonicotinamide: Lacks one methyl group and the chlorine atom, leading to distinct properties.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
2-chloro-N,N,3-trimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C9H11ClN2O/c1-6-7(9(13)12(2)3)4-5-11-8(6)10/h4-5H,1-3H3 |
Clave InChI |
FRRCHJHFDHGLEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


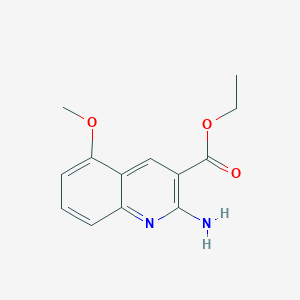

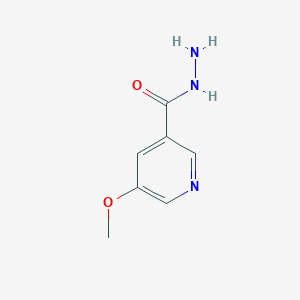

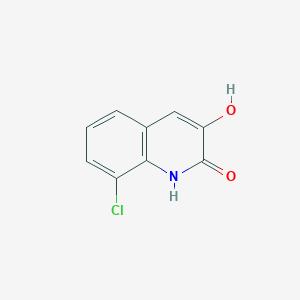
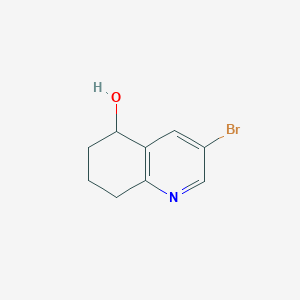
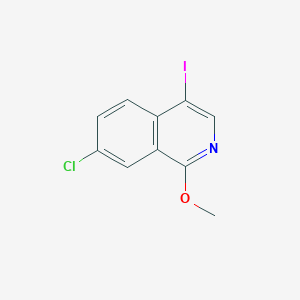
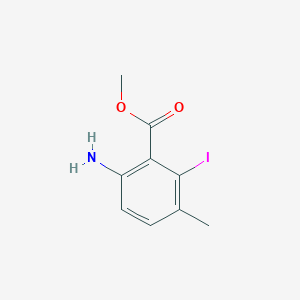
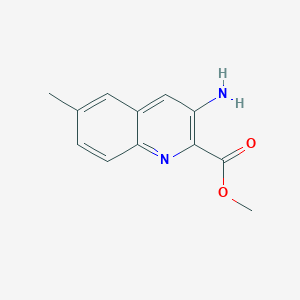
![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
